molecular formula C15H14N2O4 B2800788 N-(2-methoxyphenyl)-3-methyl-4-nitrobenzamide CAS No. 247080-09-7

N-(2-methoxyphenyl)-3-methyl-4-nitrobenzamide

Cat. No. B2800788
CAS RN: 247080-09-7
M. Wt: 286.287
InChI Key: NYZBTKAPBGEXEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2-methoxyphenyl)-3-methyl-4-nitrobenzamide” is a chemical compound. Its structure suggests that it contains a methoxyphenyl group, a methyl group, and a nitrobenzamide group .


Synthesis Analysis

The synthesis of similar compounds typically involves reactions of precursors with different amines in the presence of suitable catalysts and conditions .


Molecular Structure Analysis

The molecular structure of compounds similar to “N-(2-methoxyphenyl)-3-methyl-4-nitrobenzamide” has been extensively studied using techniques such as X-ray crystallography .


Chemical Reactions Analysis

Compounds similar to “N-(2-methoxyphenyl)-3-methyl-4-nitrobenzamide” undergo various chemical reactions, such as condensation to form Schiff bases, and can participate in photophysical and photochemical processes .


Physical And Chemical Properties Analysis

The physical properties, such as solubility, crystallinity, and phase behavior, are essential for understanding the compound’s applications. These properties are influenced by the molecular structure, particularly the presence and positioning of methoxy and benzenesulfonamide groups .

Scientific Research Applications

Synthesis and Characterization

  • The synthesis and characterization of N,N-diacylaniline derivatives, including compounds similar to N-(2-methoxyphenyl)-3-methyl-4-nitrobenzamide, have been detailed, emphasizing their structural analysis through FTIR and NMR techniques and exploring their electronic properties using density functional theory (DFT) (Al‐Sehemi et al., 2017).

Material Science Applications

  • Research on N-phenyl-benzamide derivatives has revealed their potential as corrosion inhibitors for mild steel in acidic conditions, highlighting the influence of substituents on their effectiveness. This study provides insights into their application in protecting metals against corrosion, offering a foundation for developing new materials with enhanced resistance to chemical damage (Mishra et al., 2018).

Organic Synthesis and Chemical Reactions

  • The development of cyclometalated rhodium, iridium, and ruthenium complexes of N-methoxy-4-nitrobenzamide has been reported, demonstrating their utility in C–H bond functionalization reactions. This work underscores the role of these complexes in facilitating organic transformations, potentially serving as catalysts in the synthesis of complex organic molecules (Zhou et al., 2018).

Potential Bioactive Applications

  • Some studies have investigated the synthesis and cytotoxicity of compounds structurally related to N-(2-methoxyphenyl)-3-methyl-4-nitrobenzamide, aiming to find new anticancer agents. These studies evaluate the biological activity of synthesized compounds against various cancer cell lines, contributing to the search for novel therapeutic options (Hour et al., 2007).

Mechanism of Action

While specific information on “N-(2-methoxyphenyl)-3-methyl-4-nitrobenzamide” is not available, similar compounds have been found to interact with various receptors, such as the Beta-2 adrenergic receptor .

Safety and Hazards

Safety data for similar compounds suggest precautions such as avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using non-sparking tools .

Future Directions

While specific future directions for “N-(2-methoxyphenyl)-3-methyl-4-nitrobenzamide” are not available, research into similar compounds continues to provide insights into their potential applications .

properties

IUPAC Name

N-(2-methoxyphenyl)-3-methyl-4-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4/c1-10-9-11(7-8-13(10)17(19)20)15(18)16-12-5-3-4-6-14(12)21-2/h3-9H,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYZBTKAPBGEXEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2=CC=CC=C2OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxyphenyl)-3-methyl-4-nitrobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.